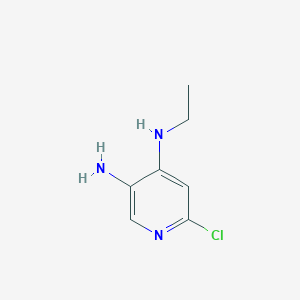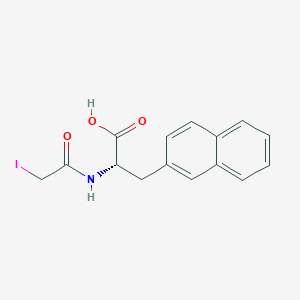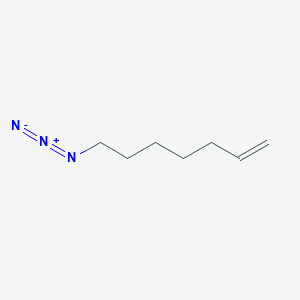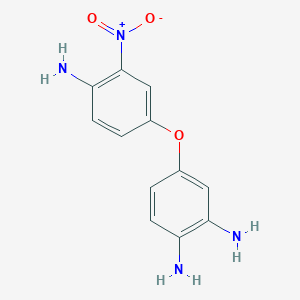
5-Amino-2-chloro-4-ethylaminopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-chloro-4-ethylaminopyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and an ethylamino group at the 4th position on the pyridine ring. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-ethylaminopyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitropyridine with ethylamine, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalytic systems and process intensification techniques can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-chloro-4-ethylaminopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2nd position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group or other oxidation states using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include ethylamine, thiols, and alkoxides. Reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ethylamine yields this compound, while reduction of the nitro group yields the corresponding amino compound.
Applications De Recherche Scientifique
5-Amino-2-chloro-4-ethylaminopyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it a valuable intermediate in the development of new materials and catalysts.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Amino-2-chloro-4-ethylaminopyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to specific biological responses. The exact mechanism of action depends on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-chloropyridine: This compound is similar in structure but lacks the ethylamino group at the 4th position. It is used in the synthesis of pharmaceuticals and agrochemicals.
5-Amino-2-chloro-4-methylpyridine: This compound has a methyl group instead of an ethylamino group at the 4th position. It is used as an intermediate in organic synthesis and in the production of dyes and pigments.
2-Chloro-5-nitropyridine: This compound is a precursor in the synthesis of 5-Amino-2-chloro-4-ethylaminopyridine and is used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethylamino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in research and development.
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
6-chloro-4-N-ethylpyridine-3,4-diamine |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-6-3-7(8)11-4-5(6)9/h3-4H,2,9H2,1H3,(H,10,11) |
Clé InChI |
HQTXZZUNAHIRTQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=NC=C1N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)


![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)


![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)


![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
